Prop-2-yn-1-yl benzoate
Overview
Description
Prop-2-yn-1-yl benzoate, also known as methyl 4-(prop-2-yn-1-yl)benzoate, is a chemical compound with the formula C10H8O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 heavy atoms and 6 aromatic heavy atoms . It has 3 rotatable bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.17 . It has a high GI absorption and is BBB permeant . It is soluble in water, with a solubility of 1.07 mg/ml .Scientific Research Applications
1. Catalysis and Synthesis
Prop-2-yn-1-yl benzoate is used in various catalytic processes. One study highlights its role in the isomerization of prop-2-yn-1-ols into α,β-unsaturated aldehydes using a ruthenium catalyst (Picquet et al., 1997). Another study involves its use in synthesizing novel 3-(organochalcogenyl)prop-2-yn-1-yl esters, which have shown potential as anticancer agents (Godoi et al., 2021).
2. Dielectric and Thermodynamic Studies
This compound is also significant in the study of dielectric and thermodynamic parameters. Research on polar binary mixtures of alcohol with alkyl benzoates, including this compound, has been conducted to understand molecular interactions (Mohan et al., 2011).
3. X-Ray Crystallography
The compound is used in X-ray crystallography to determine the structure of various chemical substances. A study illustrates the synthesis and crystallography of 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its derivatives, where this compound plays a role (Collins et al., 1994).
4. Pharmaceutical Research
In pharmaceutical research, this compound derivatives have been evaluated for their anticancer properties. For example, the synthesis of new heterocyclic systems from eugenol derivatives, involving prop-2-yn-1-yloxy benzoate, has been reported with potential antiproliferative activities (Taia et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can act as a photosensitizer , suggesting that it may interact with light-sensitive molecules in biological systems.
Mode of Action
Prop-2-yn-1-yl benzoate acts as a photosensitizer . In a visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . This suggests that this compound can absorb light and transfer energy to other molecules, initiating chemical reactions .
Biochemical Pathways
Its role as a photosensitizer suggests that it may be involved in photochemical reactions and oxidative processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . This compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Its role as a photosensitizer suggests that it may induce photochemical reactions, leading to changes in the molecular structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light conditions can affect its role as a photosensitizer .
Properties
IUPAC Name |
prop-2-ynyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHEMWCIUHARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986879 | |
Record name | Prop-2-yn-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-04-5 | |
Record name | 6750-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prop-2-yn-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of propargyl benzoate?
A1: Propargyl benzoate serves as a valuable building block in organic synthesis. Some notable applications include:
- Synthesis of Benzo[c]carbazoles: Propargyl benzoate, when reacted with 1H-indol-2-yl propargyl benzoates in the presence of silica gel-activated benzoic acid, yields benzo[c]carbazole derivatives. This reaction proceeds through a Brønsted acid-mediated formal 1,3-acyloxy migration/6π-electrocyclization pathway. []
- Formation of 3-(Organochalcogenyl)prop-2-yn-1-yl Esters: Copper(I)-catalyzed Csp-chalcogen bond formation allows for the synthesis of 3-(organochalcogenyl)prop-2-yn-1-yl esters from propargyl benzoate and diorganyl dichalcogenides. These esters, particularly the 3-(phenylselanyl) derivative, have shown potential as anticancer agents. []
- Synthesis of para-Substituted 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl Benzoates: Propargyl benzoate derivatives can undergo [4+2] cycloaddition reactions with hexachlorocyclopentadiene to yield para-substituted 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl benzoates. []
Q2: How is propargyl benzoate utilized in tandem enyne metathesis reactions?
A2: Propargyl benzoate can participate in tandem enyne metathesis reactions to synthesize 2-substituted-1,3-cyclohexadienes. This process involves a reaction with cis-polybutadiene and ethyl vinyl ether, catalyzed by Grubbs' second-generation catalyst. []
Q3: Can propargyl benzoate be used to construct complex natural product frameworks?
A3: Yes, propargyl benzoate plays a crucial role in the total synthesis of complex natural products like amphidinolides C and F. A key step involves a silver-catalyzed cyclization of a propargyl benzoate diol to construct trans-tetrahydrofuran rings present in these molecules. []
Q4: Are there any examples of propargyl benzoate derivatives demonstrating biological activity?
A4: Yes, research indicates that 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester, a derivative of propargyl benzoate, undergoes palladium hydrogenation to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate, highlighting the potential for accessing biologically relevant molecules. []
Q5: How does propargyl benzoate contribute to the synthesis of heterocyclic compounds?
A5: Propargyl benzoate acts as a key synthon in the synthesis of substituted pyran ring systems through silver-catalyzed cyclization reactions. This methodology has been successfully applied in synthesizing the C1-C12 fragment of madeirolide A, a marine natural product. []
Q6: Can propargyl benzoate be used to synthesize molecules with potential antimicrobial properties?
A6: Yes, propargyl benzoate derivatives have shown promise as potential antimicrobial agents. For example, reacting propargyl benzoates with azidoacetates via a copper(I)-catalyzed Huisgen [3+2] cycloaddition reaction yields 1,4-disubstituted 1,2,3-triazoles with ester functionality. Some of these triazole derivatives exhibit moderate to good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.